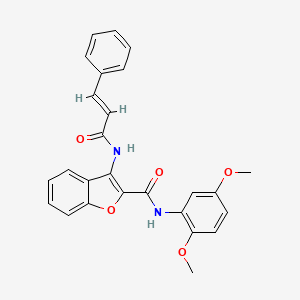

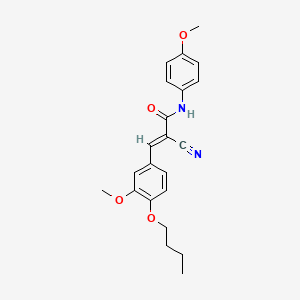

(2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can provide insights into its reactivity and stability .Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, chemical stability, and reactivity .科学的研究の応用

Synthesis and Anticancer Activity

Compounds similar to (2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinecarboximidamide have been synthesized and evaluated for their anticancer activity. These compounds, particularly those with hydroxybenzylidene hydrazine frameworks, show promise in anticancer research due to their ability to interact with various cancer cell lines. For instance, the synthesis of arylidene hydrazides and their evaluation against a panel of 60 cancer cell lines derived from nine cancer types have demonstrated potential anticancer activities at fixed doses (Bekircan et al., 2008).

Free Radical Scavenging Activity

Hydroxybenzylidene hydrazines have been recognized for their free radical scavenging activity, which is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases. The synthesis and evaluation of new N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines for their ability to scavenge various radicals highlight the chemical's significance in researching antioxidants (Šeršen et al., 2017).

Enzyme Inhibition and Antimicrobial Activity

Further research into compounds structurally related to (2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinecarboximidamide demonstrates their potential in inhibiting enzymes and combating microbial infections. The synthesis and biological assessment of a novel hydrazone, for instance, showcased not only potent anticancer properties but also significant enzyme inhibition capabilities, underscoring the versatility of such compounds in medical and pharmaceutical applications (Noma et al., 2020).

Molecular Structure and Binding Properties

The detailed molecular structure and binding properties of related compounds have been elucidated through X-ray crystallography and other spectroscopic methods. This structural information is vital for understanding how these compounds interact at the molecular level, which is essential for their application in drug design and development. Studies like the synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine offer insights into the planarity and intramolecular interactions that could influence biological activity (Saeed et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIN4O/c9-5-1-4(3-13-14-8(11)12)7(15)6(10)2-5/h1-3,15H,(H4,11,12,14)/b13-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJADFHMQHYEOC-QLKAYGNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=NN=C(N)N)O)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=N/N=C(N)N)O)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinecarboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide](/img/structure/B2680927.png)

methanone](/img/structure/B2680928.png)

![2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2680938.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)

![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2680947.png)